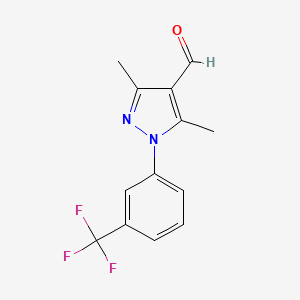

3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the condensation of 1-(3-(fluoromethyl and trifluoromethyl)phenyl)-5-oxopyrrolidine-3-carbohydrazides with aromatic aldehydes and acetone . This reaction gives the corresponding hydrazones . Most of the reaction products are able to form isomers, because of the amide and azomethine structural units .Molecular Structure Analysis

In the five-membered aromatic azole chain, pyrazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .Chemical Reactions Analysis

Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity . This can have an impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .Scientific Research Applications

3,5-DM-1-(3-(TFM)P)-1H-PZ-4-CA has been studied extensively in recent years due to its potential applications in medicinal chemistry and drug discovery. In particular, it has been used as a starting material for the synthesis of a variety of compounds with potential therapeutic activity. For example, 3,5-DM-1-(3-(TFM)P)-1H-PZ-4-CA has been used in the synthesis of 1,3-diaryl-1H-pyrazole-4-carbaldehyde derivatives, which have been shown to possess anti-inflammatory, anti-tumor, and anti-bacterial activity. Additionally, 3,5-DM-1-(3-(TFM)P)-1H-PZ-4-CA has been used in the synthesis of azole-containing compounds, which have been studied for their potential anti-HIV activity.

Mechanism of Action

The mechanism of action of 3,5-DM-1-(3-(TFM)P)-1H-PZ-4-CA is not yet fully understood. However, it is believed to be related to its ability to interact with certain proteins and enzymes in the body. For example, 3,5-DM-1-(3-(TFM)P)-1H-PZ-4-CA has been shown to interact with the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, 3,5-DM-1-(3-(TFM)P)-1H-PZ-4-CA has been shown to interact with the enzyme aromatase, which is involved in the production of estrogen and testosterone.

Biochemical and Physiological Effects

3,5-DM-1-(3-(TFM)P)-1H-PZ-4-CA has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the production of inflammatory mediators, such as prostaglandins, which are involved in the body’s response to injury and infection. Additionally, 3,5-DM-1-(3-(TFM)P)-1H-PZ-4-CA has been shown to inhibit the production of estrogen and testosterone, which may have potential therapeutic applications in the treatment of certain hormone-related conditions.

Advantages and Limitations for Lab Experiments

The use of 3,5-DM-1-(3-(TFM)P)-1H-PZ-4-CA in laboratory experiments has several advantages. For example, it is a relatively inexpensive and widely available compound, which makes it ideal for use in a variety of research applications. Additionally, it is a highly stable compound, which makes it suitable for use in a variety of synthetic reactions. However, the use of 3,5-DM-1-(3-(TFM)P)-1H-PZ-4-CA in laboratory experiments also has some limitations. For example, it is a relatively toxic compound, which may limit its use in certain applications. Additionally, it is a relatively reactive compound, which may limit its use in certain synthetic reactions.

Future Directions

The potential applications of 3,5-DM-1-(3-(TFM)P)-1H-PZ-4-CA are numerous and varied. In the future, it may be used in the synthesis of a variety of compounds with potential therapeutic activity, such as anti-inflammatory, anti-tumor, and anti-bacterial agents. Additionally, it may be used in the synthesis of compounds with potential applications in materials science, such as polymers and nanomaterials. Finally, it may be used in the synthesis of compounds with potential applications in drug discovery, such as inhibitors of enzymes involved in the production of hormones, such as estrogen and testosterone.

Synthesis Methods

3,5-DM-1-(3-(TFM)P)-1H-PZ-4-CA can be synthesized using a variety of methods. One approach is to use a palladium-catalyzed cross-coupling reaction between 3-bromo-5-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole and 4-formylbenzaldehyde. This reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium(II) acetate, to form the desired product. Other methods of synthesis include the use of a Suzuki-Miyaura cross-coupling reaction, a Vilsmeier-Haack reaction, and a Buchwald-Hartwig reaction.

properties

IUPAC Name |

3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2O/c1-8-12(7-19)9(2)18(17-8)11-5-3-4-10(6-11)13(14,15)16/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAIHGNDWVWVGIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC(=C2)C(F)(F)F)C)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride; 95%](/img/structure/B6351114.png)

![1-[3-(4-Chlorophenyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B6351126.png)

![[2-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)ethyl]amine hydrochloride](/img/structure/B6351148.png)

![[2-(2-Isopropyl-5-methylphenoxy)-5-(trifluoromethyl)phenyl]amine sulfate (salt)](/img/structure/B6351157.png)